N-(2-methylbutan-2-yl)-2-propylsulfonylbenzamide
Overview
Description
N-(2-methylbutan-2-yl)-2-propylsulfonylbenzamide is a chemical compound with a complex structure that includes a benzamide core substituted with a 2-methylbutan-2-yl group and a propylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylbutan-2-yl)-2-propylsulfonylbenzamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylbutan-2-yl)-2-propylsulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzamide core can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can lead to a variety of benzamide derivatives with different functional groups.
Scientific Research Applications
N-(2-methylbutan-2-yl)-2-propylsulfonylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-(2-methylbutan-2-yl)-2-propylsulfonylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-methylbutan-2-yl)-2-propylsulfonylbenzamide include other benzamide derivatives with different substituents, such as:
- N-(3-hydroximino-2-methylbutan-2-yl)methylamine
- 2-methylbutan-2-amine
- 2-methyl-2-butene
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of substituents, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-(2-methylbutan-2-yl)-2-propylsulfonylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S/c1-5-11-20(18,19)13-10-8-7-9-12(13)14(17)16-15(3,4)6-2/h7-10H,5-6,11H2,1-4H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBHHWFJIUDNBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=CC=CC=C1C(=O)NC(C)(C)CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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